Cas no 2137610-33-2 (2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid)

2137610-33-2 structure
اسم المنتج:2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid
2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid
- 2137610-33-2
- EN300-789897
- 2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid
-
- نواة داخلي: 1S/C8H7F2NO2S/c9-8(10,7(12)13)5-14-6-3-1-2-4-11-6/h1-4H,5H2,(H,12,13)
- مفتاح Inchi: CAXHUWOSHFZJCM-UHFFFAOYSA-N
- ابتسامات: S(C1C=CC=CN=1)CC(C(=O)O)(F)F
حساب السمة
- نوعية دقيقة: 219.01655596g/mol
- النظائر كتلة واحدة: 219.01655596g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 6
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 4
- تعقيدات: 214
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.9
- طوبولوجي سطح القطب: 75.5Ų
2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789897-1.0g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 1.0g |
$842.0 | 2025-03-21 | |
Enamine | EN300-789897-5.0g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-21 | |
Enamine | EN300-789897-0.5g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 0.5g |
$809.0 | 2025-03-21 | |
Enamine | EN300-789897-10.0g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-21 | |
Enamine | EN300-789897-0.25g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 0.25g |
$774.0 | 2025-03-21 | |
Enamine | EN300-789897-2.5g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-21 | |
Enamine | EN300-789897-0.05g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 0.05g |
$707.0 | 2025-03-21 | |
Enamine | EN300-789897-0.1g |
2,2-difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid |
2137610-33-2 | 95.0% | 0.1g |
$741.0 | 2025-03-21 |
2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid الوثائق ذات الصلة
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
2137610-33-2 (2,2-Difluoro-3-(pyridin-2-ylsulfanyl)propanoic acid) منتجات ذات صلة
- 2171211-27-9(3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 33216-53-4(3,5-dichloropyridine-4-thiol)
- 116986-09-5(Methyl 3-(bromomethyl)picolinate)
- 1817626-54-2(Zimlovisertib)
- 252578-23-7(methyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate)
- 52409-22-0(Tris(dibenzylideneacetone)dipalladium(0))
- 2649068-94-8(1-cyclopropyl-2-(2-isocyanatopropan-2-yl)benzene)
- 1804214-69-4(2-Iodobenzo[d]oxazole-5-carbonyl chloride)
- 941904-94-5(2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(2,5-dimethylphenyl)acetamide)
- 885963-28-0(2,6-Dimethoxypyridin-3-ol)
الموردين الموصى بهم
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة
